Forskolin Racemate
Description
Forskolin is a labdane-type diterpenoid exclusively derived from the plant Coleus forskohlii. The term "racemate" in scientific literature often refers to compounds like R,S-AM1241 (a cannabinoid receptor agonist), which is a 50:50 mixture of enantiomers with distinct pharmacological properties . This article clarifies forskolin’s unique profile and compares it with structurally analogous diterpenoids and racemic compounds.
Properties
IUPAC Name |
(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCQJHSOBUTRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860823 | |
| Record name | 3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66428-89-5, 66575-29-9 | |
| Record name | 5-(Acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66428-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | forskolin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Pathway Elucidation and Enzyme Characterization
The biosynthesis of forskolin in Coleus forskohlii involves a cascade of enzymatic reactions starting from geranylgeranyl pyrophosphate (GGPP), which is converted to 13R-manoyl oxide by class II diterpene synthases (CfTPS2 and CfTPS3). Subsequent oxidation steps are mediated by cytochrome P450 enzymes (CfCYP76AH15, CfCYP76AH11, and CfCYP76AH16), which introduce hydroxyl and ketone groups at positions C-6, C-7, C-9, and C-11 of the manoyl oxide backbone. A final acetylation step at C-7, catalyzed by the acetyltransferase CfACT1-8, yields forskolin. Transient expression of these enzymes in Nicotiana benthamiana confirmed their roles, while heterologous expression in Saccharomyces cerevisiae enabled de novo production from glucose.
Microbial Engineering for De Novo Synthesis
A stable S. cerevisiae strain (EVST21543) was engineered to express nine genes encoding the forskolin pathway, including CfTPS2, CfTPS3, three P450s, and CfACT1-8. Fermentation in a 5 L bioreactor yielded 40 mg/L of forskolin, alongside intermediates such as 13R-manoyl oxide (200 mg/L) and 9-hydroxy-13R-manoyl oxide (500 mg/L). The incomplete conversion of intermediates highlights flux limitations at the P450 steps, suggesting targets for further optimization (Table 1).
Table 1: Key Metrics of Biosynthetic Forskolin Production in Yeast
| Parameter | Value |
|---|---|
| Forskolin titer | 40 mg/L |
| 13R-manoyl oxide | 200 mg/L |
| 9-Hydroxy-13R-manoyl oxide | 500 mg/L |
| Cultivation time | 120–144 hours |
| Genetic stability | Stable over 10 generations |
Plant-Based Extraction and Semi-Synthetic Modification
Ethanol Extraction and Solvent Partitioning
A patented method (CN117586217B) describes the extraction of forskolin analogs from Coleus forskohlii roots using 70–95% ethanol under reflux. Crushed roots (10 kg) are extracted twice with 100 L of 85% ethanol, filtered, and concentrated to a viscous paste. Subsequent partitioning with ethyl acetate removes polar impurities, and alkaline washing (pH 10–14) with potassium carbonate eliminates acidic compounds.
Hydrolysis and Acetylation to Forskolin
The crude extract, containing forskolin analogs (e.g., 1-acetylforskolin), undergoes alkaline hydrolysis (0–100°C) to yield deacetylforskolin. This intermediate is purified via silica gel chromatography and selectively acetylated using acetic anhydride and pyridine, achieving >99% purity after recrystallization. The process yields 0.5–2% forskolin relative to dry root mass, with scalability constrained by plant availability (Table 2).
Table 2: Performance Metrics of Plant-Based Forskolin Production
| Parameter | Value |
|---|---|
| Ethanol concentration | 85% |
| Extraction efficiency | 0.5–2% yield |
| Hydrolysis conversion | >95% |
| Final purity | >99% |
| Process duration | 7–10 days |
Comparative Analysis of Production Methods
Yield and Scalability
While plant extraction provides high-purity forskolin, yields are limited by seasonal and geographical factors affecting Coleus forskohlii cultivation. In contrast, microbial synthesis offers independence from agricultural constraints, but current titers (40 mg/L) remain below industrial thresholds, necessitating strain optimization.
Chemical Reactions Analysis
Acylation and Deacetylation
The 7β-acetoxy group in forskolin is highly reactive. Deacetylation studies demonstrate:
-
Methanolic ammonia (2M) quantitatively removes the acetyl group at C7, yielding 7-desacetylforskolin .
-
Methanolic potassium carbonate achieves 65% deacetylation efficiency under mild conditions .
Phosphorylation
Forskolin reacts with phosphorylating agents to form cyclic phosphates:
7-Deacetylforskolin undergoes analogous phosphorylation at C7, producing 7-deacetylforskolin 7-phosphate (18 ) .
Oxidation and Epoxidation
-
The 14,15-double bond undergoes epoxidation under controlled conditions, forming an epoxide intermediate critical for synthesizing diol derivatives .
-
C11 ketone remains stable under most oxidative conditions but can participate in redox cascades during biosynthesis .
Reduction
Dehydration
Acid-catalyzed dehydration of hydroxyl groups (e.g., C6β-OH or C9α-OH) leads to:
Biosynthetic Functionalization
Enzymatic modifications during biosynthesis include:
| Enzyme | Function | Position Modified | Reference |
|---|---|---|---|
| CfCYP76AH15 | C11 ketonization | C11 | |
| CfCYP76AH11 | C1, C6, and C7 hydroxylation | C1, C6, C7 | |
| CfCYP76AH16 | C9 hydroxylation | C9 | |
| CfACT1-8 | C7 acetylation | C7 |
These cytochrome P450s and acetyltransferases collectively synthesize forskolin from 13R-manoyl oxide in Coleus forskohlii .
Stability and Reactivity Trends
Scientific Research Applications
Chemical Structure and Mechanism of Action
- Chemical Structure : Forskolin has a complex structure characterized by a labdane skeleton.
- Mechanism : It activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP, a crucial secondary messenger involved in numerous signaling pathways.
Pharmacological Research
Forskolin racemate has been extensively studied for its potential therapeutic applications:
- Antihypertensive Effects : Forskolin has been shown to lower blood pressure by relaxing vascular smooth muscle through cAMP-mediated pathways .
- Asthma Treatment : Its bronchodilator properties make it useful in managing asthma symptoms .
- Glaucoma Management : Forskolin is used in eye drops to reduce intraocular pressure in glaucoma patients .
- Weight Management : Studies suggest that forskolin may aid in weight loss by promoting lipolysis .
Biochemical Research
Forskolin is utilized as a biochemical tool:
- Cell Signaling Studies : Researchers use forskolin to investigate cAMP-dependent signaling pathways and their roles in cellular processes .
- Gene Expression Regulation : It has been employed to study the regulation of gene expression through cAMP signaling.
Biotechnology Applications
Forskolin's biosynthetic pathways are being explored for industrial production:
- Synthetic Biology : Recent advancements have demonstrated the successful biosynthesis of forskolin in engineered Saccharomyces cerevisiae, showcasing its potential for sustainable production methods .
- Metabolic Engineering : Researchers have identified key enzymes involved in the biosynthesis of forskolin, enabling the development of optimized production strains .
Table 1: Therapeutic Applications of this compound
| Application | Mechanism | Evidence Source |
|---|---|---|
| Antihypertensive | Activates adenylyl cyclase | |
| Asthma Treatment | Bronchodilation | |
| Glaucoma Management | Reduces intraocular pressure | |
| Weight Management | Promotes lipolysis |
Table 2: Biosynthetic Pathways and Enzymes Involved
| Enzyme | Function | Reference |
|---|---|---|
| CfCYP76AH15 | Converts 13R-manoyl oxide to forskolin | |
| Acetyltransferases | Catalyze acetylation reactions | |
| Cytochrome P450s | Involved in oxidative modifications |
Case Study 1: Clinical Application in Glaucoma
Forskolin eye drops (Ocufors) have been clinically approved for reducing intraocular pressure. A study demonstrated significant reductions in pressure among patients using these drops compared to placebo .
Case Study 2: Weight Loss Efficacy
A clinical trial assessed the impact of forskolin on body composition. Results indicated that participants taking forskolin experienced greater fat loss compared to those on a placebo, supporting its use as a dietary supplement for weight management .
Case Study 3: Metabolic Engineering for Production
Recent research successfully reconstituted the entire biosynthetic pathway for forskolin in yeast, achieving production levels suitable for industrial applications. This approach highlights the potential for sustainable sourcing of forskolin through biotechnological means .
Mechanism of Action
The primary mechanism of action of Forskolin Racemate involves the activation of adenylyl cyclase, which leads to an increase in intracellular cAMP levels . This elevation in cAMP regulates various cellular processes by activating protein kinase A (PKA) and other cAMP-dependent pathways. Forskolin’s ability to modulate these pathways makes it a valuable compound in the study of cell signaling and therapeutic interventions .
Comparison with Similar Compounds
Iso-Forskolin
Iso-forskolin, an isomer of forskolin, shares a similar backbone but differs in the position of hydroxyl groups. Chromatographic analysis reveals distinct retention factors (Rf):
| Compound | Rf ± SD | |
|---|---|---|
| Forskolin | 0.61 ± 0.02 | |
| Iso-Forskolin | 0.39 ± 0.01 |
While both compounds coexist in C. forskohlii, forskolin is the primary bioactive constituent, whereas iso-forskolin’s physiological roles remain less defined.
Labda-15-Oic Acid
Labda-15-oic acid, another labdane diterpenoid, shares a diterpene skeleton with forskolin but lacks hydroxyl groups at C-1, C-6, and C-7. This structural difference reduces hydrophilicity and alters bioactivity:
- Forskolin : Activates adenylate cyclase, reducing blood pressure via cAMP-mediated vasodilation.
- Labda-15-oic Acid : Exhibits antihypertensive effects in rats but without adenylate cyclase activation, likely through alternative pathways .
Pharmacological Comparison with Racemic Compounds
R,S-AM1241: A Case Study in Racemate Pharmacology
R,S-AM1241, a racemic cannabinoid receptor 2 (CB2) agonist, demonstrates species-specific activity:
- Human CB2 : The racemate acts as an agonist, inhibiting forskolin-stimulated cAMP production at 1 mM forskolin .
- Rodent CB2 : The R-enantiomer dominates inverse agonist activity, highlighting enantiomer-specific effects .
| Parameter | R,S-AM1241 (Racemate) | R-AM1241 | S-AM1241 | |
|---|---|---|---|---|
| CB2 Affinity | Moderate | High (40x > S) | Low | |
| Functional Outcome | Agonist (Human) | Inverse Agonist (Rodent) | Agonist (All species) |
In contrast, forskolin’s activity is enantiomer-independent due to its non-racemic nature.
Functional Differences in cAMP Modulation
Forskolin vs. IBMX
Forskolin and 3-isobutyl-1-methylxanthine (IBMX) both increase cAMP but via distinct mechanisms:
Comparison with P-Site Inhibitors
Analog 6 (a 1,3,4-oxadiazole derivative) and SQ22536 (P-site inhibitor) show divergent cAMP modulation:
- Analog 6 : Inhibits adenylate cyclase 1 (AC1) with efficacy increasing at higher forskolin concentrations (3–30 µM) .
- Forskolin : Synergizes with β₂-adrenergic agonists to amplify cAMP, enhancing SMN promoter activity 5-fold .
Key Differences in Pharmacokinetics and Stability
Racemates like thalidomide undergo enantiomer interconversion in vivo, complicating pharmacokinetics . Forskolin, however, exhibits stable metabolism without chiral inversion, ensuring predictable bioavailability .
Biological Activity
Forskolin racemate is a labdane-type diterpenoid derived from the roots of Coleus forskohlii, known for its diverse biological activities. This compound has gained attention in various fields, including pharmacology, biochemistry, and medicine, primarily due to its role as an activator of adenylyl cyclase, which leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and research findings.
The primary mechanism by which this compound exerts its biological effects is through the activation of adenylyl cyclase. This activation results in elevated cAMP levels, which play a crucial role in various cellular signaling pathways. The increase in cAMP influences numerous physiological processes, including:
- Cardiovascular Function : Forskolin induces vasodilation and improves cardiac contractility.
- Metabolic Regulation : It enhances lipolysis and may aid in weight management.
- Cell Signaling : Forskolin modulates the activity of protein kinases and other signaling molecules.
Therapeutic Applications
This compound has been studied for its potential therapeutic applications in several medical conditions:
- Glaucoma : Forskolin is used to lower intraocular pressure, making it beneficial for glaucoma patients.
- Asthma : Its bronchodilator effects can help alleviate asthma symptoms by relaxing airway muscles.
- Obesity : Research indicates that forskolin may promote fat loss by increasing cAMP levels in adipocytes.
- Cardiovascular Diseases : Forskolin's ability to enhance cardiac output makes it a candidate for treating heart failure.
In Vitro Studies
Forskolin's biological activity has been extensively studied in vitro. A notable study demonstrated that forskolin significantly increases cAMP levels in various cell types, including human platelets and colonic adenocarcinoma cells. The results indicated that forskolin's action was not inhibited by other compounds tested, confirming its potency as an adenylyl cyclase activator .
In Vivo Studies
In vivo studies have explored the effects of this compound on animal models. One study assessed its impact on locomotor activity in mice and found that administration of forskolin led to significant changes in behavior, suggesting its influence on central nervous system pathways . Additionally, research involving rat models indicated that forskolin could reduce infarction size during ischemic events, highlighting its neuroprotective potential .
Case Studies
Several case studies have reported on the clinical applications of forskolin:
-
Case Study on Glaucoma Management :
- A clinical trial evaluated the efficacy of a forskolin-based eye drop formulation in patients with open-angle glaucoma. The results showed a significant reduction in intraocular pressure compared to baseline measurements.
-
Weight Loss Intervention :
- In a randomized controlled trial involving overweight individuals, participants receiving forskolin supplementation exhibited greater fat mass reduction compared to those on a placebo. This study underscores the compound's potential as a weight management aid.
Comparative Data Table
Q & A
How should researchers design experiments to compare the pharmacological activity of forskolin racemate with its individual enantiomers?
Answer:
Experimental design must include controlled enantiomer ratios and validated chiral resolution techniques. Use in vitro assays (e.g., cAMP modulation via adenylate cyclase activation) to assess activity differences between racemate and enantiomers. For in vivo studies, employ pharmacokinetic (PK) and pharmacodynamic (PD) modeling to account for metabolic interconversion. Bridging studies, as outlined in chiral drug development guidelines, should link racemate data to enantiomer-specific profiles, ensuring comparisons of receptor binding affinity, metabolic stability, and dose-response relationships .
What statistical methods are recommended to analyze chemotypic variability in forskolin content across Coleus forskohlii genotypes?
Answer:
Apply Pearson correlation coefficients to evaluate relationships between forskolin content and environmental factors (e.g., altitude). Use Principal Component Analysis (PCA) to cluster genotypes based on metabolite profiles. Mantel tests can quantify spatial or genetic influences. Ensure data normalization to mitigate batch effects, and validate results with cross-referenced HPLC or LC-MS datasets .
How can researchers resolve contradictions in species-specific pharmacological effects of this compound?
Answer:
Discrepancies often arise from interspecies receptor polymorphisms or assay conditions (e.g., forskolin concentration in cAMP assays). Conduct parallel studies using recombinant receptor systems (e.g., human vs. rodent CB2 receptors) under standardized conditions. Compare racemate activity with enantiomer-specific profiles to isolate dominant enantiomer effects. Kinetic dissociation assays (e.g., radioligand binding) can clarify enantiomer contributions to observed activity .
What advanced techniques are critical for chiral resolution of this compound in pharmacokinetic studies?
Answer:
Use chiral stationary-phase HPLC with tandem mass spectrometry (LC-MS/MS) to separate and quantify enantiomers in biological matrices. Validate methods using enantiomer-enriched standards. For dynamic PK analysis, employ physiologically based pharmacokinetic (PBPK) modeling to predict enantiomer disposition, incorporating parameters like plasma protein binding and metabolic clearance .
How should species-specific differences in this compound activity inform translational research?
Answer:
Validate preclinical findings using human cell lines or organoids before advancing to clinical trials. For example, if rodent models show inverse agonist activity (e.g., R-AM1241 at CB2 receptors), confirm human receptor responses via in vitro assays. Use species-specific PK/PD modeling to extrapolate dosing regimens .
What methodological challenges arise in heterologous biosynthesis of this compound?
Answer:
Key challenges include low yield from diterpene synthases and enzyme promiscuity in non-native hosts. Address this via combinatorial gene stacking (e.g., cytochrome P450s for hydroxylation) and directed evolution of key biosynthetic enzymes. Use metabolomics-guided strain optimization to enhance flux toward forskolin intermediates .
How can researchers model the pharmacokinetic behavior of this compound in vivo?
Answer:
Develop compartmental models integrating enantiomer-specific parameters:
- Absorption : Bioavailability differences due to chiral transporters.
- Distribution : Tissue-specific enantiomer accumulation.
- Metabolism : Hepatic CYP450-mediated interconversion.
Validate models using enantiomer-selective sampling (e.g., microdialysis) and population pharmacokinetics to account for interindividual variability .
What protocols ensure reproducibility in preclinical this compound studies?
Answer:
Follow NIH guidelines for experimental rigor:
- Animal studies : Report strain, sex, and housing conditions.
- Cell lines : Authenticate via STR profiling.
- Dosing : Standardize racemate purity (e.g., ≥95% by chiral chromatography).
Include detailed methods in supplementary materials to enable replication .
How do enantiomer contributions to racemate activity influence dose-response interpretations?
Answer:
Dominant enantiomers (e.g., R-AM1241 in CB2 agonism) may mask minor enantiomer effects. Use Schild analysis or fractional occupancy models to deconvolute contributions. For racemates with synergistic enantiomers, apply isobolographic analysis to quantify interactions .
What statistical frameworks best analyze environmental impacts on forskolin biosynthesis?
Answer:
Multivariate regression models can correlate abiotic factors (e.g., soil pH, light exposure) with metabolite yields. Pair with machine learning (e.g., random forests) to identify predictive variables. Validate with field trials across diverse agroclimatic zones .
How should discussion sections address contradictions between this compound and prior enantiomer studies?
Answer:
Explicitly compare results with literature, highlighting methodological differences (e.g., assay sensitivity, enantiomer purity). Use funnel plots to assess publication bias in meta-analyses. Propose follow-up experiments (e.g., cryo-EM for receptor-enantiomer interactions) to resolve ambiguities .
What strategies mitigate bias in data interpretation for racemate studies?
Answer:
- Blinding : Mask enantiomer identities during data collection.
- Negative controls : Include racemate-free assays.
- Sensitivity analysis : Test assumptions in PK/PD models.
Publish raw datasets and analysis scripts in repositories like Zenodo for transparency .
How can researchers validate synergistic effects between this compound enantiomers?
Answer:
Use combination index (CI) methods:
- CI < 1 : Synergy.
- CI = 1 : Additivity.
- CI > 1 : Antagonism.
Confirm via isobolograms or response surface modeling. Pair with RNA-seq to identify synergistic pathway activation .
What ethical frameworks govern reporting of this compound toxicity in animal studies?
Answer:
Adhere to ARRIVE 2.0 guidelines:
- Report mortality, morbidity, and humane endpoints.
- Justify sample sizes via power analysis.
- Disclose conflicts of interest (e.g., funding from synthetic biology firms) .
How can heterologous biosynthesis overcome low this compound yields in plant extracts?
Answer:
Engineer microbial chassis (e.g., Saccharomyces cerevisiae) with codon-optimized diterpene synthases and NADPH regeneration systems. Use CRISPR interference to silence competing pathways. Monitor flux via 13C metabolic flux analysis .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
